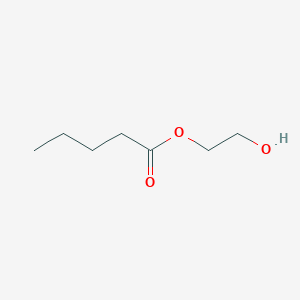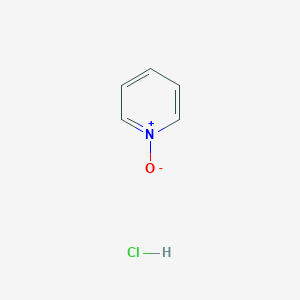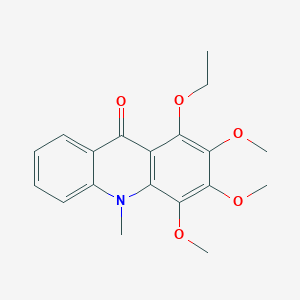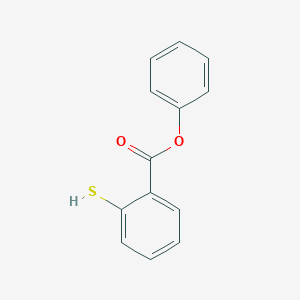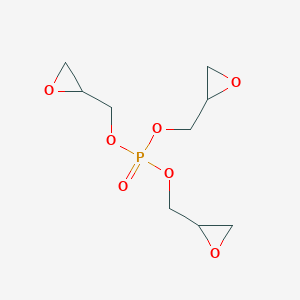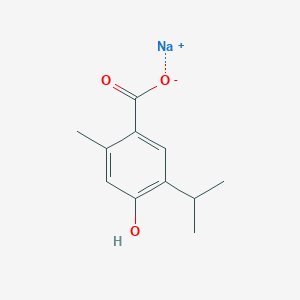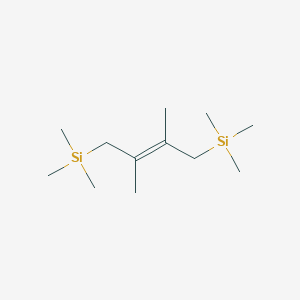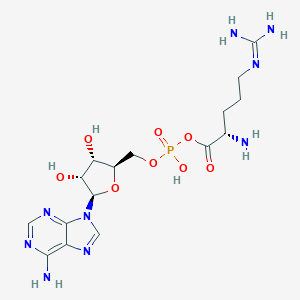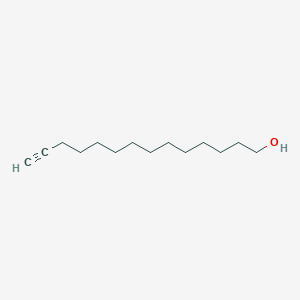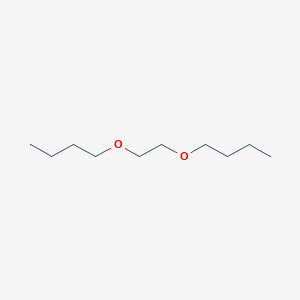
烯丙氧基三甲基硅烷
描述
Allyloxytrimethylsilane (AOTMS) is a multifunctional organosilicon compound, which has a wide range of applications in both industrial and scientific research fields. It is a colorless liquid at room temperature and has a molecular formula of C7H18OSi. AOTMS has a low boiling point (29°C) and is highly flammable. AOTMS is primarily used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a surfactant in aqueous solutions. It is also used as a surface-active agent in the production of various polysiloxanes.
科学研究应用
金属化二烯的合成
烯丙氧基三甲基硅烷用于通过异构化-消除序列合成金属化二烯。 此过程对于创建具有共轭二烯体系的化合物至关重要,这些化合物是有机合成中的重要中间体,并应用于聚合物、药物和农用化学品的生产 .
三甲基硅烷基保护化合物的制备
该化学品作为三甲基硅烷基保护的(3-羟丙基)三甲氧基硅烷合成的前体。 通过硅烷化保护羟基是多步有机合成中的关键步骤,因为它可以防止不必要的反应,并且可以在需要时选择性地去除 .
电气材料开发
在电气工程领域,烯丙氧基三甲基硅烷用于开发先进的电气材料。 它的特性有利于创建需要精确的有机修饰来提高导电性、柔韧性或热稳定性的组件 .
有机发光二极管(OLED)技术
该化合物在OLED的制造中得到应用。 通过将烯丙氧基三甲基硅烷整合到OLED结构中,研究人员可以提高这些器件的性能和寿命,这些器件用于智能手机、电视和其他显示器的屏幕 .
制药行业应用
烯丙氧基三甲基硅烷参与各种药物化合物的合成。 它能够将烯丙氧基引入分子中,对于创建具有所需生物活性的活性药物成分具有价值 .
化学研究用途
作为试剂,烯丙氧基三甲基硅烷被指定用于研究用途,特别是在开发新化合物或修改现有化合物以提高性能或了解其特性的化学实验室 .
异构化-消除反应
最后,烯丙氧基三甲基硅烷在异构化-消除反应中的作用对于有机分子的结构转化意义重大。 此应用在复杂分子的合成中至关重要,特别是在天然产物合成和药物化学领域 .
安全和危害
Allyloxytrimethylsilane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
作用机制
Target of Action
Allyloxytrimethylsilane is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Allyloxytrimethylsilane interacts with its targets through a process known as allylation . In this reaction, the allyloxytrimethylsilane molecule donates an allyl group (a carbon chain) to the target molecule, resulting in the formation of homoallylic alcohols and amines . This process involves the formation of a carbon-carbon (C-C) bond .
Pharmacokinetics
It’s known that the compound is sensitive to moisture . This suggests that its absorption, distribution, metabolism, and excretion (ADME) could be influenced by the presence of water and other environmental factors.
Result of Action
The primary result of Allyloxytrimethylsilane’s action is the synthesis of homoallylic alcohols and amines . These compounds can serve as precursors for the synthesis of larger biomolecules. In addition, Allyloxytrimethylsilane has been used in the synthesis of trimethylsilyl protected (3-hydroxypropyl)-trimethoxysilane .
Action Environment
The action of Allyloxytrimethylsilane is influenced by environmental factors. It is sensitive to moisture, and thus, its stability and efficacy can be affected by the presence of water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It’s also important to note that Allyloxytrimethylsilane is classified as a flammable liquid, which means it should be kept away from heat, sparks, open flames, and hot surfaces .
属性
IUPAC Name |
trimethyl(prop-2-enoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVKGDEKPPREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066319 | |
| Record name | Allyloxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-00-4 | |
| Record name | Allyl trimethylsilyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyloxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyloxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the main applications of Allyloxytrimethylsilane in organic synthesis?
A1: Allyloxytrimethylsilane serves as a versatile reagent in organic synthesis, primarily due to its ability to introduce allyloxy groups into molecules.
- Hydroxyl Group Protection: It acts as a protecting group for hydroxyl functionalities. [] This is particularly useful in multi-step syntheses where specific hydroxyl groups need to remain unreactive.
- Synthesis of Silicon-Containing Polymers: Allyloxytrimethylsilane can be reacted with dihydrosiloxanes to produce polymers with both dimethylsiloxane and urethane moieties. [] These polymers potentially find applications in materials science.
- Formation of Hybrid Silicon Quantum Dots: Researchers have successfully used allyloxytrimethylsilane as a silicon source to synthesize hybrid silicon quantum dots (SiQDs). [] These SiQDs exhibit antibacterial properties and can detect tetracycline.
Q2: How does the structure of Allyloxytrimethylsilane influence its fragmentation pattern in mass spectrometry?
A2: Mass spectrometry studies reveal distinct fragmentation patterns for Allyloxytrimethylsilane. [] The dominance of siliconium ions in the mass spectra is a key characteristic.
- Siliconium Ion-Double Bond Interaction: The fragmentation pattern suggests a significant interaction between the siliconium ions and the carbon-carbon double bond of the allyloxy ligand. [] This interaction influences the loss of neutral fragments.
- Impact of Substitution: Interestingly, increasing the substitution on the allyloxy group appears to diminish the interaction between the siliconium ions and the double bond. [] This observation sheds light on the impact of steric factors on the fragmentation process.
Q3: Can Allyloxytrimethylsilane be used to prepare specific isomers?
A3: Yes, Allyloxytrimethylsilane plays a crucial role in synthesizing specific isomers of 3-Trimethylsilyl-2-propen-1-yl Acetate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


